molecular formula C17H20N4O3 B3747728 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

Cat. No.: B3747728
M. Wt: 328.4 g/mol
InChI Key: NBXCZYGOTYWRQY-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is a synthetic organic compound that features both indole and pyrazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine and a 1,3-diketone through cyclization.

    Coupling of the Moieties: The indole and pyrazole moieties can be coupled using a suitable linker, such as a butanone derivative, under conditions that promote nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the indole or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving indole and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

The presence of both indole and pyrazole moieties, along with specific substitution patterns, makes 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE unique. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-17(21(23)24)13(2)20(18-12)10-5-8-16(22)19-11-9-14-6-3-4-7-15(14)19/h3-4,6-7H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXCZYGOTYWRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)N2CCC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 2
Reactant of Route 2
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 3
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 4
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 5
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 6
Reactant of Route 6
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE

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